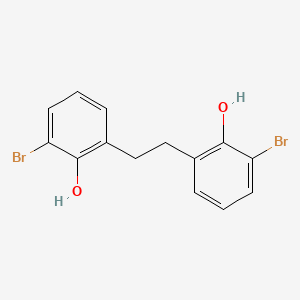![molecular formula C19H23N5OS B12596526 Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-acetamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die ein Indolderivat und eine Triazinogruppe umfasst. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-acetamid umfasst typischerweise mehrstufige organische Reaktionen. Der letzte Schritt beinhaltet die Bildung der Acetamidbindung unter kontrollierten Bedingungen, die oft spezifische Katalysatoren und Lösungsmittel erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflusssysteme umfassen. Diese Verfahren sind darauf ausgelegt, die Reaktionsbedingungen zu optimieren, Abfälle zu minimieren und eine gleichmäßige Produktqualität zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um die gewünschte Verbindung in reiner Form zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
N-Cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoffatome einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für das Erreichen des gewünschten Ergebnisses .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Aminderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-Cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von N-Cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-acetamid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (9CI)
Einzigartigkeit
Was N-Cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-acetamid von ähnlichen Verbindungen unterscheidet, ist seine spezifische strukturelle Konfiguration, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .
Eigenschaften
Molekularformel |
C19H23N5OS |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-cycloheptyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-12-8-9-15-14(10-12)17-18(21-15)22-19(24-23-17)26-11-16(25)20-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,20,25)(H,21,22,24) |
InChI-Schlüssel |
QGLIVDPPHRYJPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)



![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
